3-Indolepropionic acid
Overview
Description
3-Indolepropionic acid (IPA), also known as indole-3-propionic acid, is an organic compound with the chemical formula C11H11NO2 . It has been studied for its potential therapeutic value in the treatment of Alzheimer’s disease . As of 2022, IPA shows potential in the treatment of this disease, though the therapeutic effect of IPA depends on dose and time of therapy initiation . This compound is endogenously produced by human microbiota and has only been detected in vivo when the species Clostridium sporogenes is present in the gastrointestinal tract .
Synthesis Analysis
IPA can be synthesized through a reaction with N-bromosuccinimide in acetic acid followed by treatment with a H2/Pd catalyst . It is also produced endogenously by the species Clostridium sporogenes, which uses tryptophan to synthesize IPA .
Molecular Structure Analysis
The molecular structure of IPA consists of an indole group attached to a propionic acid group . The molecular formula is C11H11NO2, and it has a molar mass of 189.214 g/mol .
Chemical Reactions Analysis
IPA is a potent scavenger of hydroxyl radicals, even more so than melatonin, the most potent scavenger of hydroxyl radicals that is synthesized by human enzymes . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .
Physical And Chemical Properties Analysis
IPA is a solid at room temperature with a melting point of 134 to 135 °C (273 to 275 °F) . Its chemical structure can be represented by the SMILES string C1=CC=C2C(=C1)C(=CN2)CCC(=O)O
.
Scientific Research Applications
Synthesis and Structure
- Synthesis Methodology : A one-pot procedure for synthesizing 3-indolepropionic acids from commercially available materials has been developed, providing high yields without chromatography (Adamo & Konda, 2007).
- Crystal Structure : The crystal structure of 3-indolepropionic acid, determined by X-ray single crystal diffraction, forms a one-dimensional chained structure through hydrogen bonds and π-π interaction (Wang, 2013).
Biomedical Applications
- Reproductive Health : 3-Indolepropionic acid has shown potential in improving male reproductive function by reducing oxidative stress and inflammation in the hypothalamic-pituitary-gonadal axis in rats (Owumi et al., 2021).
- Immunosuppression : The compound has been studied for its role in immunosuppression, particularly in its effects on T-cell exhaustion and immune modulation, making it a candidate for autoimmune diseases and chronic infection management (Guijas et al., 2022).
- Colitis Treatment : It exhibits anti-inflammatory properties and has been found effective in ameliorating colitis in mice, suggesting its therapeutic potential for intestinal health (Fu et al., 2022).
Agricultural and Environmental Applications
- Algicidal Activity : 3-Indolepropionic acid has been identified as an effective algicide, potentially useful in hydroponic systems for controlling algae growth (Nonomura et al., 2001).
- Stem Cell Research : A synthetic derivative of 3-indolepropionic acid has shown efficacy in improving the reprogramming ofhuman somatic cells into a pluripotent state and aiding the growth and maintenance of human pluripotent stem cells, highlighting its potential in regenerative medicine (Lee et al., 2012).
Metabolic and Disease Research
- Type 2 Diabetes : Higher levels of 3-indolepropionic acid have been associated with a reduced likelihood of developing type 2 diabetes. This effect is thought to be mediated by its impact on β-cell function and insulin sensitivity (de Mello et al., 2017).
- Obesity and Metabolic Dysfunction : Indolepropionic acid reduces obesity-induced metabolic dysfunction by improving gut barrier integrity and exerting anti-inflammatory effects, suggesting its potential use in obesity treatment (Chen et al., 2022).
Other Applications
- Microbial Metabolite Research : As a metabolite produced by gut microbiota, 3-indolepropionic acid has implications in the study of microbial metabolites and their role in human health (Guijas et al., 2022).
Safety And Hazards
When handling IPA, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Record name | 3-indolepropionic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061192 | |
Record name | 1H-Indole-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
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Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
3-Indolepropionic acid | |
CAS RN |
830-96-6 | |
Record name | 1H-Indole-3-propanoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |
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Record name | 3-(Indol-3-yl)propionic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |
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Record name | Indolepropionic acid | |
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Record name | Indole-3-propionic acid | |
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Record name | Indole-3-propionic acid | |
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Record name | 1H-Indole-3-propanoic acid | |
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Record name | 1H-Indole-3-propanoic acid | |
Source | EPA DSSTox | |
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Record name | 3-(indol-3-yl)propionic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.455 | |
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Record name | 3-INDOLEPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |
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Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
134 - 135 °C | |
Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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